6-(Piperazin-1-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H13N3O and a molar mass of 191.23 g/mol It is characterized by the presence of a piperazine ring attached to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures . The reaction can be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(Piperazin-1-yl)nicotinic acid.
Reduction: Formation of 6-(Piperazin-1-yl)nicotinyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
6-(Piperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperazin-1-yl)pyridine-3-carboxaldehyde
- 6-(Piperazin-1-yl)quinoline-3-carboxaldehyde
- 6-(Piperazin-1-yl)benzaldehyde
Uniqueness
6-(Piperazin-1-yl)nicotinaldehyde is unique due to its specific combination of a piperazine ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-piperazin-1-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFUNNLLQJZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.